![molecular formula C10H21N3O3S B5974771 1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide, commonly known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties. DMAP is a white crystalline powder that is soluble in polar solvents and is widely used in organic synthesis as a catalyst.
Mechanism of Action
DMAP acts as a nucleophilic catalyst in organic synthesis, which means that it increases the rate of the reaction by accepting a pair of electrons. It also acts as a base catalyst, which means that it increases the rate of the reaction by accepting a proton. DMAP has a unique structure that allows it to participate in various chemical reactions, including acylation, alkylation, and esterification.
Biochemical and Physiological Effects
DMAP has no known biochemical or physiological effects on humans. It is considered to be a non-toxic compound and is not classified as a hazardous substance. However, DMAP can cause skin and eye irritation if it comes into contact with these areas.
Advantages and Limitations for Lab Experiments
DMAP has several advantages as a catalyst in lab experiments. It is a highly effective catalyst that can increase the rate of the reaction significantly. It is also a versatile catalyst that can be used in various chemical reactions. Furthermore, DMAP is relatively inexpensive and readily available.
However, DMAP has some limitations in lab experiments. It is highly reactive and can cause unwanted side reactions if not used properly. It is also sensitive to moisture and air, which can affect its catalytic activity. Therefore, it must be stored and handled carefully.
Future Directions
DMAP has several potential future directions. One direction is the development of new methods for the synthesis of DMAP. Another direction is the exploration of new applications for DMAP in organic synthesis and pharmaceuticals. Furthermore, DMAP can be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, DMAP can be used in the development of new catalysts that are more efficient and selective than existing catalysts.
Conclusion
In conclusion, DMAP is a versatile and highly effective catalyst that has been extensively used in organic synthesis. It has several advantages and limitations in lab experiments and has no known biochemical or physiological effects on humans. DMAP has several potential future directions, including the development of new methods for synthesis and the exploration of new applications in organic synthesis, pharmaceuticals, and materials science.
Synthesis Methods
DMAP can be synthesized through various methods, including the reaction between piperidine and dimethylsulfamoyl chloride, followed by the addition of ethyl chloroformate. Another method involves the reaction between piperidine and dimethylsulfamoyl chloride, followed by the addition of ethyl chloroacetate. These methods are efficient and yield high-quality DMAP.
Scientific Research Applications
DMAP has been extensively used in scientific research as a catalyst in organic synthesis. It is used in the synthesis of various compounds, including esters, amides, and peptides. DMAP is also used in the production of pharmaceuticals, agrochemicals, and polymers. Furthermore, DMAP is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-ethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-4-11-10(14)9-6-5-7-13(8-9)17(15,16)12(2)3/h9H,4-8H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVFJBEBBHHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-ethylpiperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.